Aflatoxin B2-13C17

Description

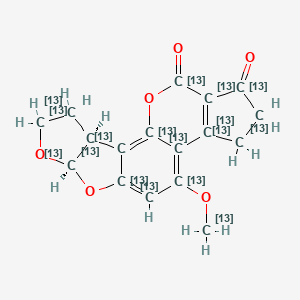

Aflatoxin B2-13C17 (AFB2-13C17) is a stable isotope-labeled analog of aflatoxin B2 (AFB2), a mycotoxin produced by Aspergillus flavus and A. parasiticus. It is uniformly enriched with 13C at 17 positions, resulting in a molecular weight of 331.16 g/mol (vs. 314.06 g/mol for unlabeled AFB2) . The compound is typically supplied as a 0.5 µg/mL solution in acetonitrile, optimized for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary application is as an internal standard for quantifying AFB2 in complex matrices such as food, feed, and environmental samples via stable isotope dilution analysis (SIDA). This approach minimizes matrix effects and enhances analytical accuracy by ensuring co-elution with the native toxin while allowing isotopic differentiation in MS detection .

AFB2-13C17 is stored at -20°C to maintain stability and transported under ultra-low-temperature conditions to prevent degradation . Its CAS number is 1217470-98-8, and it is commercially available from suppliers like LGC Standards, LIBIOS, and IniKem .

Properties

IUPAC Name |

(3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSYXEZEXMQWHT-DENWKYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746808 | |

| Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217470-98-8 | |

| Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Aflatoxin B2-13C17, like its parent compound Aflatoxin B2, primarily targets the liver. It induces hepatic autophagy and apoptosis in broiler chickens when administered at doses of 0.2, 0.4, and 0.8 mg/kg. This compound also induces parenchymal cell hyperplasia in rats.

Mode of Action

The mode of action of this compound involves the induction of oxidative stress and the formation of a reactive epoxide derivative. The oxidative stress caused by this compound plays a significant role in its genotoxicity. The reactive epoxide derivative is thought to contribute to the induction of diseases caused by this compound.

Biochemical Pathways

This compound affects several biochemical pathways. The degradation of aflatoxins is initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases. The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products.

Pharmacokinetics

It is intended for use as an internal standard for the quantification of aflatoxin b2 by gas chromatography or liquid chromatography-mass spectrometry. This suggests that it may have similar absorption, distribution, metabolism, and excretion (ADME) properties as Aflatoxin B2.

Result of Action

The result of this compound’s action is the induction of diseases. It induces hepatic autophagy and apoptosis in broiler chickens when administered at doses of 0.2, 0.4, and 0.8 mg/kg. This compound also induces parenchymal cell hyperplasia in rats.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the fungi Aspergillus flavus and Aspergillus parasiticus, which produce Aflatoxin B2, are widely distributed in nature and grow over a wide range of geo-climatic conditions. Therefore, the presence and concentration of this compound in food and feed can vary depending on the environmental conditions where these commodities are produced and stored.

Biochemical Analysis

Biochemical Properties

Aflatoxin B2-13C17 plays a significant role in biochemical reactions as a stable isotope-labeled internal standard. It interacts with various enzymes and proteins involved in the metabolism and detoxification of aflatoxins. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to DNA and proteins . These interactions are essential for studying the toxicokinetics and toxicodynamics of aflatoxins in biological systems.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It influences cell function by inducing oxidative stress, DNA damage, and apoptosis. In hepatocytes, it can activate signaling pathways such as the p53 pathway, leading to changes in gene expression and cellular metabolism . These effects are critical for understanding the cellular responses to aflatoxin exposure and the mechanisms underlying aflatoxin-induced toxicity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to reactive intermediates by cytochrome P450 enzymes. These intermediates can form adducts with DNA, leading to mutations and carcinogenesis . Additionally, this compound can inhibit or activate various enzymes involved in cellular metabolism, further contributing to its toxic effects . Understanding these molecular interactions is vital for developing strategies to mitigate aflatoxin toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy as an analytical standard . Long-term exposure to this compound in in vitro and in vivo studies has revealed persistent effects on cellular function, including sustained oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild toxic effects, while higher doses can lead to severe toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where specific doses are required to elicit particular toxic responses. Understanding these dosage effects is crucial for risk assessment and establishing safe exposure limits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can undergo further reactions, such as hydroxylation and conjugation with glutathione . These metabolic pathways are essential for detoxifying this compound and reducing its toxic effects. The formation of reactive intermediates also contributes to its carcinogenic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver, where it exerts its toxic effects. Understanding the transport and distribution of this compound is important for predicting its bioavailability and toxicity in different biological systems.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with DNA and other cellular components . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, affecting its ability to induce DNA damage and other toxic effects . Understanding its subcellular localization is crucial for elucidating the mechanisms of aflatoxin-induced toxicity.

Biological Activity

Aflatoxin B2-13C17 (AFB2-13C17) is a stable isotope-labeled derivative of aflatoxin B2, primarily utilized as an internal standard in analytical chemistry for quantifying aflatoxins in various matrices. Understanding its biological activity is crucial for assessing the risks associated with exposure to aflatoxins, particularly in food safety and animal health contexts.

Chemical and Physical Properties

Aflatoxin B2 (AFB2) is produced by the fungi Aspergillus flavus and Aspergillus parasiticus. The molecular formula for AFB2-13C17 is , with a molecular weight of 314 g/mol. Its properties include:

| Property | Value |

|---|---|

| Molecular Formula | C17H14O6 |

| Molecular Weight | 314 g/mol |

| Melting Point | 286–289 °C |

| Fluorescence | λ Excitation: 265 nm |

| λ Emission: 425 nm |

Aflatoxins, including AFB2, are known for their hepatotoxicity and carcinogenic potential. They disrupt cellular processes through several mechanisms:

- Liver Damage : AFB2 has been shown to cause significant liver damage in animal models, leading to growth reduction and liver enlargement. In studies involving male white Pekin ducklings, exposure resulted in decreased growth rates and liver size, alongside bile duct hyperplasia .

- Biochemical Changes : In a study involving Swiss albino mice, AFB2 administration led to elevated levels of liver enzymes (AST and ALT), indicating liver injury. Additionally, biochemical markers such as blood urea nitrogen (BUN) and creatinine levels were significantly higher in treated groups compared to controls .

- Oxidative Stress : AFB2 induces oxidative stress by increasing malondialdehyde (MDA) levels while decreasing glutathione (GSH) levels in the liver and kidneys . This imbalance contributes to cellular damage and cytogenetic alterations.

- Cytogenetic Effects : The compound has been linked to increased micronucleus formation in buccal epithelial cells and chromosomal aberrations in bone marrow cells, indicating genotoxicity .

Protective Effects of Antioxidants

Recent studies have explored the protective role of antioxidants against AFB2 toxicity. For instance, resveratrol demonstrated significant protective effects when co-administered with AFB2 in mice, reducing the frequency of micronuclei and chromosomal aberrations while normalizing biochemical markers . The recovery effect ranged from 40.9% to 80.5% across various parameters.

Case Study 1: Ducklings Exposure

In an experimental study on Pekin ducklings, AFB2 exposure resulted in:

- Growth Reduction : Significant decrease in body weight.

- Liver Pathology : Increased liver size and bile duct hyperplasia.

The study highlighted the direct correlation between AFB2 exposure levels and adverse health effects in poultry .

Case Study 2: Mouse Model Toxicity Assessment

A study assessing the toxic effects of AFB2 on Swiss albino mice included:

- Experimental Design : Mice were divided into groups receiving varying doses of AFB2 with or without resveratrol.

- Findings :

Scientific Research Applications

Analytical Applications

1.1 Food Safety Testing

Aflatoxin B2-13C17 is extensively utilized as an analytical standard in the determination of aflatoxin B2 levels in food products such as:

- Milk and Dairy Products : It is used to monitor aflatoxin contamination in milk and infant formulas, ensuring compliance with safety regulations.

- Grains and Feed : The compound aids in assessing the presence of mycotoxins in corn, peanuts, and animal feed, which are critical for food safety and animal health .

1.2 Method Development

The use of this compound in stable isotope dilution assays (SIDA) allows for precise quantification by compensating for matrix effects during analysis. This methodology is particularly effective in:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : It enhances the detection limits and accuracy of mycotoxin analyses across various matrices, including grains and processed foods .

Case Studies

2.1 Mycotoxin Co-Occurrence Studies

A study surveyed the co-occurrence of multiple mycotoxins, including aflatoxins, in corn grain over seven years. Aflatoxin B2 was frequently detected, demonstrating the need for reliable analytical methods using standards like this compound to ensure accurate reporting and risk assessment .

2.2 Toxicological Research

Research has shown that Aflatoxin B2 can induce significant physiological and biochemical changes in organisms. In studies involving resveratrol's protective effects against Aflatoxin B2 toxicity, the use of this compound enabled precise measurements of toxic effects and recovery outcomes, highlighting its role in toxicological assessments .

Regulatory Compliance

3.1 FDA Guidelines

The FDA has established guidelines for testing mycotoxins in food products, which include protocols for using stable isotope-labeled standards like this compound. These methods are validated for various matrices to ensure that food products meet safety standards before reaching consumers .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Food Safety Testing | Detection of aflatoxins in milk, dairy products, grains, and animal feed |

| Method Development | Utilization in LC-MS/MS for enhanced accuracy through SIDA |

| Toxicological Research | Assessment of physiological effects and protective measures against aflatoxins |

| Regulatory Compliance | Adherence to FDA testing protocols for mycotoxins using stable isotope standards |

Comparison with Similar Compounds

Comparison with Similar Compounds

Aflatoxin B2-13C17 belongs to a family of 13C-labeled aflatoxins, including Aflatoxin B1-13C17 (AFB1-13C17), Aflatoxin G1-13C17 (AFG1-13C17), and Aflatoxin G2-13C17 (AFG2-13C17). These compounds share analogous roles as internal standards but differ in structural and functional properties.

Table 1: Key Properties of 13C-Labeled Aflatoxins

Structural and Functional Differences

Core Structure: AFB2-13C17 and AFB1-13C17 are part of the "B" series, characterized by a cyclopentenone ring. AFB2 lacks the double bond in the difuran moiety present in AFB1, making it less toxic . AFG1-13C17 and AFG2-13C17 (the "G" series) contain an additional lactone ring, altering their polarity and chromatographic behavior .

Analytical Performance :

- The 13C labeling ensures minimal isotopic interference (<1% overlap) with native aflatoxins during MS detection, critical for precise quantification .

- AFB2-13C17 elutes later (1.703 min) than AFG2-13C17 (1.340 min) but earlier than AFB1-13C17 (1.947 min) on biphenyl LC columns, enabling multiplexed detection in methods like ASTM D5769 .

Toxicity and Regulatory Relevance: AFB1 is classified as a Group 1 carcinogen by the IARC, while AFB2 is less carcinogenic but still regulated in food and feed (e.g., EU limits: 2 µg/kg for AFB2 in cereals) . The "G" series aflatoxins are less prevalent but regulated in specific commodities, necessitating distinct internal standards for compliance testing .

Advantages Over Non-Isotopic Analogs

- Reduced Matrix Effects : 13C-labeled standards exhibit nearly identical extraction recovery and ionization efficiency as native toxins, unlike structural analogs (e.g., aflatoxin M1 for B1), which may diverge in behavior .

- Regulatory Compliance : SIDA with AFB2-13C17 meets ISO 17025 and EU Commission Regulation 401/2006 requirements for mycotoxin testing .

Limitations and Challenges

Preparation Methods

Synthetic Preparation of Aflatoxin B2-13C17

The preparation of this compound is primarily achieved through total chemical synthesis routes incorporating 13C-labeled precursors or via biosynthetic incorporation of 13C-labeled substrates into aflatoxin B2 by fungal cultures.

Total Chemical Synthesis Approaches

- Asymmetric Total Synthesis: The Corey group (2005) reported the first asymmetric total synthesis of aflatoxin B2, which can be adapted for 13C-labeled synthesis by substituting the carbon sources with 13C-enriched materials. Key steps include:

- Wulff-Dötz Reaction-Based Synthesis: Quayle’s group developed a formal total synthesis involving cobalt-mediated cyclization and Wulff-Dötz reaction to construct the aflatoxin B2 core skeleton, which can be modified for 13C incorporation by using labeled starting materials.

Biosynthetic Incorporation

- Incorporation of 13C-labeled acetate or other carbon sources into Aspergillus species cultures produces 13C-labeled aflatoxins, including this compound. This method is less common for producing pure internal standards due to complexity in purification and isotopic distribution.

Preparation of Working Solutions Containing this compound

For analytical applications, this compound is prepared as a standard solution for spiking samples in stable isotope dilution assays (SIDA).

Stock and Working Solution Preparation

- Stock solutions of this compound are typically prepared at concentrations of 0.5 µg/mL in methanol or acetonitrile/water mixtures.

- Working solutions are prepared by diluting stock solutions to target concentrations (e.g., 0.05 µg/mL) using extraction solvents (50:50 acetonitrile/water) for use in sample fortification.

Example Table: Preparation of this compound Working Solution

| Solution Type | Concentration (µg/mL) | Volume Stock Solution (µL) | Final Volume (mL) | Final Concentration (µg/mL) |

|---|---|---|---|---|

| Stock Solution | 0.5 | 500 | 5.0 | 0.05 |

| Working Solution | 0.05 | - | - | - |

Note: The working solution is prepared by pipetting 500 µL of stock solution into a 5 mL volumetric flask and diluting with extraction solvent to volume.

Sample Preparation Using this compound as Internal Standard

The sample preparation method involves spiking the sample with this compound prior to extraction to ensure correction for losses and matrix effects.

Extraction Procedure

- Weigh approximately 5 g of homogenized sample into a centrifuge tube.

- Add 100 µL of 13C-labeled internal standard solution (including this compound).

- Add extraction solvent (e.g., 50% acetonitrile: 50% water) and shake vigorously for 20 minutes.

- Centrifuge and collect supernatant.

- Repeat extraction with fresh solvent and combine extracts.

- Dilute combined extracts with phosphate-buffered saline (PBS, pH 7.4).

- Filter the solution prior to immunoaffinity column cleanup or direct LC-MS/MS analysis.

Immunoaffinity Cleanup and Elution

Analytical Considerations and Research Findings

- The use of this compound as an internal standard in LC-MS/MS methods enhances accuracy and precision by compensating for matrix effects and variable recovery during sample preparation.

- Concentrations of this compound internal standard are typically set at 5 ng/g in slurry samples for quantification purposes.

- The isotope-labeled standard undergoes the entire sample preparation and instrumental analysis alongside the analyte, ensuring reliable quantification.

- The synthetic routes for aflatoxin B2 and its isotopologues remain complex, requiring multiple steps and advanced catalysis, but recent developments have improved yields and stereoselectivity.

Summary Table: Key Parameters in Preparation and Use of this compound

| Aspect | Details |

|---|---|

| Chemical Formula | C17H14O6 with 17 carbons as 13C |

| CAS Number | 1217470-98-8 |

| Stock Solution Concentration | 0.5 µg/mL in methanol or acetonitrile/water |

| Working Solution Concentration | 0.05 µg/mL in 50:50 acetonitrile/water |

| Extraction Solvent | 50% acetonitrile : 50% water |

| Sample Matrix | Corn, peanut butter, wheat, and other food matrices |

| Analytical Technique | LC-MS/MS with stable isotope dilution assay (SIDA) |

| Internal Standard Role | Corrects for matrix effects and sample preparation losses |

Q & A

Q. How is Aflatoxin B2-13C17 utilized as an internal standard in mycotoxin quantification?

this compound is a stable isotope-labeled compound used to enhance the accuracy of aflatoxin B2 (AFB2) quantification via mass spectrometry (GC- or LC-MS). It corrects for matrix effects, ion suppression, and recovery losses during sample preparation. Researchers should spike samples with this compound at the extraction stage to ensure co-elution with the native toxin, enabling precise isotopic dilution analysis . Validation requires assessing linearity (R² > 0.99), recovery rates (70–120%), and limits of detection (LOD < 0.1 µg/kg) .

Q. What are the critical steps in preparing samples for this compound-based analysis?

Sample preparation involves:

- Extraction : Use acetonitrile/water (84:16) or immunoaffinity columns to isolate aflatoxins.

- Cleanup : Pass extracts through solid-phase extraction (SPE) cartridges (e.g., MycoSep®) to remove interferents.

- Spiking : Add this compound before extraction to account for procedural losses.

- Concentration : Evaporate and reconstitute in MS-compatible solvents (e.g., acetonitrile) .

Q. How should researchers validate analytical methods incorporating this compound?

Method validation must include:

- Linearity : Test across the expected concentration range (e.g., 0.1–50 µg/kg).

- Precision : Calculate intra- and inter-day variability (CV < 15%).

- Recovery : Compare spiked vs. unspiked samples.

- Matrix Effects : Evaluate signal suppression/enhancement using post-column infusion .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for this compound in complex matrices?

Optimization involves:

- Chromatography : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of water/methanol + 0.1% formic acid.

- Ionization : Employ electrospray ionization (ESI+) with MRM transitions (e.g., m/z 331 → 313 for AFB2-13C17).

- Collision Energy : Calibrate to maximize sensitivity while minimizing background noise .

Q. What strategies address contradictions in this compound recovery data across studies?

Discrepancies often arise from:

- Matrix Variability : Use matrix-matched calibration curves for cereals vs. biological fluids.

- Extraction Efficiency : Validate protocols against certified reference materials (CRMs).

- Instrument Drift : Include internal standards in every run and recalibrate frequently .

Q. How should in vivo studies using this compound be designed to assess hepatotoxicity?

Q. What are the challenges in multiplexed analysis of 13C-labeled aflatoxins (e.g., B1, B2, G1, G2)?

Key challenges include:

- Chromatographic Resolution : Adjust gradients to separate co-eluting isomers.

- Cross-Talk : Validate MRM transitions to avoid spectral overlap.

- Quantification Limits : Optimize MS dwell times for low-abundance toxins .

Methodological and Experimental Design Considerations

Q. How can researchers mitigate cross-contamination when handling this compound?

- Containment : Use fume hoods and disposable labware.

- Decontamination : Clean surfaces with 5% sodium hypochlorite.

- Storage : Keep solutions in amber vials at -20°C to prevent degradation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in AFB2-13C17 studies?

Q. How do regulatory guidelines (e.g., EU 519/2014) impact experimental design for this compound studies?

Compliance requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.